N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound that belongs to the class of acrylamides This compound is characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the acrylamide moiety via an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- N-(2-Methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- N-(2-Ethyl-6-methylphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide
Uniqueness
N-(2-Ethyl-6-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to the specific positioning of the ethyl and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
853351-31-2 |
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Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H20N2O4/c1-3-16-7-4-6-15(2)22(16)23-21(25)13-11-19-10-12-20(28-19)17-8-5-9-18(14-17)24(26)27/h4-14H,3H2,1-2H3,(H,23,25)/b13-11+ |
InChI Key |
NUJURPFEHLYISU-ACCUITESSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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